The compound [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is a complex organic molecule that belongs to the category of amino acids, specifically a derivative of glycine. This compound features various functional groups including an amine, a ketone, and a carboxylic acid, which contribute to its biochemical properties and potential applications in pharmaceuticals.
This compound can be synthesized through organic chemistry techniques, often involving the manipulation of precursor compounds that contain the necessary functional groups. The presence of the 3-chlorophenyl group suggests potential applications in medicinal chemistry due to its bioactive properties.
The compound can be classified based on several criteria:
The synthesis of [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic reactions. The following methods may be employed:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to monitor progress and confirm product formation.
The molecular structure of [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid can be represented by its chemical formula:
This indicates that the molecule consists of 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms.
The compound's molecular weight can be calculated as follows:
The compound may participate in various chemical reactions typical for amino acids and their derivatives:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Reaction mechanisms can vary significantly based on the functional groups involved.
In biological systems, compounds like [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid may act as neurotransmitter modulators or enzyme inhibitors due to their structural similarity to naturally occurring amino acids.
Mechanistic studies using techniques like enzyme kinetics or receptor binding assays would provide insights into how this compound interacts with biological targets. For instance, if it inhibits a specific enzyme, kinetic parameters such as (inhibition constant) would be essential for understanding its potency.
This compound has potential applications in various fields:
The compound belongs to the di-substituted glycine derivative class, characterized by its dual acetic acid chains and tertiary amine core. Its structure features three modular domains with distinct electronic and steric properties:
Molecular Scaffold Hybridization: The molecule integrates structural motifs from validated bioactive agents. The 3-chlorophenyl unit mirrors analgesic precursors like 2-amino-2-(3-chlorophenyl)acetic acid (a glycine derivative modulating neurotransmitter activity) [3]. Simultaneously, the 4-methoxyphenyl group recalls anti-inflammatory biphenylacetic acid derivatives such as 2-[2-(4-chlorophenyl)-4-methoxyphenyl]acetic acid, where chlorine substitution enhances target binding affinity [5].
Conformational Constraints: The tertiary amine center and adjacent carbonyl group create a semi-rigid pseudopeptide architecture. This restricts rotational freedom, potentially favoring bioactive conformations similar to ORL-1 (Nociceptin) receptor ligands like 1-(4-amino-cyclohexyl)-1,3-dihydro-2H-benzimidazole-2-one derivatives, where cyclic elements enforce receptor-compatible geometry [1]. The chlorophenethyl chain may further mimic tyrosine-derived opioid pharmacophores.
Electronic and Steric Profile: The chlorine atom’s sigma (σ) electron-withdrawing effect boosts aryl ring π-deficiency, enhancing cation-π interactions with target proteins. Conversely, the para-methoxy group’s +R effect creates an electron-rich region, enabling dual-point electrostatic recognition. Calculated properties include:
Table 1: Structural Domains and Bioisosteric Relationships
Structural Domain | Role in Bioactivity | Bioisosteric Equivalents | Observed in References |
---|---|---|---|
3-Chlorophenethyl | Lipophilicity enhancement; π-system for receptor stacking | 4-Chlorophenyl [5], Fluorophenyl [4] | Glycine derivatives [3] |
Diacetic acid backbone | Zwitterion formation; metal coordination | Malonate, phosphonate | ORL1 ligands [1] |
4-Methoxyphenylamino | Metabolic stability; H-bond acceptance | 4-Hydroxyphenyl, pyridyl | Biphenylacetic acids [5] |
The compound’s design suggests polypharmacology across neuroregulation and oncology targets, leveraging validated structure-target relationships:
Nociceptin/ORL-1 Receptor Modulation: Structural parallels to patent EP1598339B1 compounds are evident. The 3-chlorophenethyl group bioisosterically replaces 4-aminocyclohexyl moieties in ORL-1 ligands (e.g., 1-(4-amino-cyclohexyl)-1,3-dihydro-2H-benzimidazol-2-ones), which demonstrate nanomolar affinity [1]. The chlorine position (meta) may optimize receptor subsite engagement versus para-substituted analogs like 4'-chloro-biphenylacetic acid derivatives [5]. The diacetic acid chain could mimic endogenous peptide ligands’ C-terminal carboxylates, enabling ionic bonding with basic ORL-1 residues.
Glycine Transporter (GlyT) Inhibition: The α-amino acid core resembles 2-amino-2-(3-chlorophenyl)acetic acid—a glycine scaffold derivative modulating neurotransmitter reuptake [3]. The extended N-alkylation may enhance blood-brain barrier permeability versus simpler aryl-glycines, positioning it as a CNS-penetrant GlyT inhibitor candidate.
Kinase and Epigenetic Targets: The 4-methoxyphenyl group is prevalent in kinase inhibitors (e.g., imatinib analogs) where it occupies hydrophobic pockets. Recent patents (WO2023067355A1) highlight chloro-methoxy aryl hybrids as histone deacetylase (HDAC) inhibitors, with the acetic acid moiety acting as zinc-binding group (ZBG) [4]. This compound’s dual-acid system could chelate catalytic Zn²⁺ in HDACs or magnesium in kinases.
Multitarget Pharmacology Rationale: Hybridization addresses limitations of single-target agents:
Table 2: Target Hypothesis and Supporting Structural Evidence
Biological Target | Structural Basis for Activity | Validated Analogs | Reference Support |
---|---|---|---|
Nociceptin (ORL1) receptor | Chloroaryl bioisosterism; diacid mimicry of peptide C-termini | 1-(4-Amino-cyclohexyl)benzimidazolones | [1] |
Glycine transporter (GlyT1) | α-Amino acid backbone; lipophilic aryl extension | 2-Amino-2-(3-chlorophenyl)acetic acid | [3] |
HDAC enzymes | Diacid zinc chelation; methoxyaryl cap domain | Heterocyclic hybrids (WO2023067355A1) | [4] |
Despite its rationally designed architecture, critical unknowns necessitate systematic investigation:
Zinc-dependent hydrolases (HDACs vs. matrix metalloproteinases)is essential. Computational studies using molecular docking (as in decahydronaphthalene-aminocyclohexylbenzimidazole hybrids [1]) could prioritize experimental targets.
Synthetic and Metabolic Challenges:
Metabolic Vulnerabilities: Esterase cleavage of the glycinamide bond and CYP450-mediated O-demethylation of the 4-methoxyphenyl group are predicted liabilities. Deuteriation at methoxy methyl or α-carbonyl positions could improve stability, as demonstrated in WO2023067355A1 anticancer agents [4].
Structure-Activity Relationship (SAR) Uncertainty: Key unresolved questions:
Table 3: Priority Research Directions to Address Knowledge Gaps
Research Priority | Experimental Approach | Expected Outcome | Reference Precedent |
---|---|---|---|
Target deconvolution | Radioligand binding assays (ORL1, opioid panel); HDAC enzymatic screening | Validation of primary pharmacology | Benzimidazolone screening [1] |
Metabolite identification | LC-MS/MS analysis of liver microsomal incubations | Structural optimization sites | Biphenylacetic acid metabolism [5] |
3D-QSAR modeling | Conformational sampling + CoMFA/CoMSIA | Predictive SAR for analogs | Thiazolidine derivative modeling [2] |
Synthetic route optimization | Solid-phase peptide synthesis; flow chemistry | >20% yield improvement; reduced purification | Patent WO2023067355A1 [4] |
This compound represents a strategically modular platform—its significance lying not in isolated potency but in its capacity to elucidate new structure-multitarget relationships. Addressing these imperatives will clarify whether its hybrid architecture offers genuine therapeutic innovation or serves primarily as a chemical probe for fundamental pharmacology.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7